molecular formula C6H6ClN3O2 B3269451 3-Chloro-5-nitrobenzene-1,2-diamine CAS No. 51009-73-5

3-Chloro-5-nitrobenzene-1,2-diamine

Cat. No.: B3269451
CAS No.: 51009-73-5
M. Wt: 187.58 g/mol
InChI Key: VSKRLWVUULXUMF-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of benzene, characterized by the presence of a chlorine atom, a nitro group, and two amino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitrobenzene-1,2-diamine typically involves a multi-step process starting from benzene derivatives. One common method includes the nitration of 3-chlorobenzene-1,2-diamine, followed by reduction of the nitro group to an amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or nitro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Reagents like bromine or iodine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-Chloro-5-nitrobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-nitroaniline
  • 4-Chloro-5-nitrobenzene-1,2-diamine
  • 2-Chloro-5-nitrobenzene-1,3-diamine

Uniqueness

3-Chloro-5-nitrobenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. The presence of both chlorine and nitro groups provides a distinct set of properties compared to other similar compounds.

Biological Activity

3-Chloro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of approximately 187.58 g/mol. Its structure features a benzene ring with a chlorine atom at the meta position, a nitro group at the para position, and two amino groups at the ortho positions. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components.
  • Amino Groups : These groups can form hydrogen bonds with biomolecules, influencing various biochemical pathways.

These interactions can impact cellular processes such as enzyme activity, gene expression, and cell signaling, making the compound a candidate for further research in drug development.

Biological Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Below is a summary of its biological activities based on various studies:

Activity Description Reference
AntimicrobialExhibits activity against several bacterial strains.
AnticancerShows cytotoxic effects on cancer cell lines (e.g., MCF-7, PC-3).
Enzyme InhibitionInteracts with specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The compound demonstrated moderate cytotoxicity against liver (WRL-68) cells with an IC50 value of approximately 86 μM. Other cell lines tested included colon (Caco2) and breast (MCF-7) cancer cells, showing varying degrees of sensitivity to the compound's effects .
  • Antimicrobial Properties
    • In another investigation, derivatives of this compound were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes starting from chlorobenzene derivatives. Common methods include:

  • Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Reduction : Converting nitro groups to amino groups using reducing agents like iron powder in hydrochloric acid.

This compound has applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs.
  • Industrial Chemistry : In the production of dyes and pigments due to its reactive functional groups .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but is unique due to its specific substitution pattern:

Compound Name Structural Features
3-Chloro-2-nitroanilineChlorine at meta position; single amino group
4-Chloro-5-nitrobenzene-1,2-diamineDifferent substitution pattern affecting reactivity
2-Chloro-5-nitrobenzene-1,3-diamineVarying positions of functional groups

Properties

IUPAC Name

3-chloro-5-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKRLWVUULXUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480526
Record name 1,2-Benzenediamine, 3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51009-73-5
Record name 1,2-Benzenediamine, 3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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